![molecular formula C17H17F2N3O4 B2890709 4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid CAS No. 1047679-22-0](/img/structure/B2890709.png)
4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid
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Overview
Description
Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties like acidity or basicity, reactivity with other substances, and stability are also analyzed .Scientific Research Applications
Optical Gating and Nanofluidic Devices
"4-oxo-4-(pyren-4-ylmethoxy) butanoic acid," a compound closely related to the one , has been utilized to demonstrate optical gating in nanofluidic devices based on synthetic ion channels. The inner surfaces of these channels are modified with photolabile hydrophobic molecules that can be removed by irradiation to generate hydrophilic groups, facilitating UV-light-triggered permselective transport of ionic species in aqueous solutions. This application is significant for developing light-induced controlled release systems, sensing, and information processing technologies (Ali et al., 2012).
Supramolecular Synthons in Crystal Engineering
Research into the crystalline structures of compounds like "4-oxo-4-(pyridin-2-ylamino)butanoic acid" reveals their utility in studying supramolecular synthons, which are fundamental components in the design of molecular crystals with specific properties. These studies aid in understanding how hydrogen bonding patterns contribute to the formation of one-dimensional helical columns and two-dimensional architectures, crucial for designing novel materials with desired properties (PrakashShet et al., 2018).
Synthetic Methods for Fluorine-Containing Compounds
The synthesis and transformation of compounds related to "4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid" have been explored for creating fluorine-containing pyrroles, which are valuable in various chemical and pharmaceutical applications. Such synthetic methodologies enable the production of complex molecules with potential biological activity and material applications, highlighting the compound's role in advancing fluorine chemistry (Okada et al., 1992).
Molecular and Crystal Structure Analysis
The detailed analysis of the molecular and crystal structure of "4-oxo-4-(pyridin-3-ylamino)butanoic acid" (analogous to the compound of interest) provides insights into its structural directing effects in forming hydrogen bonded chains and supramolecular structures. Such studies are fundamental in the field of crystal engineering, where understanding the molecular basis of material properties is crucial for designing new materials with specific functions (Naveen et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[4-(difluoromethoxy)anilino]-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O4/c18-17(19)26-13-5-3-12(4-6-13)22-15(23)8-14(16(24)25)21-10-11-2-1-7-20-9-11/h1-7,9,14,17,21H,8,10H2,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYYJKOZRZNNBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(CC(=O)NC2=CC=C(C=C2)OC(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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